molecular formula C17H11Br2NO3 B2904008 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 82607-34-9

6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2904008
CAS No.: 82607-34-9
M. Wt: 437.087
InChI Key: RIZZLZBCTQWREO-UHFFFAOYSA-N
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Description

6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step processThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atoms or other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromene derivatives with different functional groups.

Scientific Research Applications

6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(4-butylphenyl)-N-isopropyl-4-quinolinecarboxamide
  • 5-bromo-2-methylpyridin-3-amine
  • N-[5-bromo-2-methylpyridine-3-yl]acetamide

Uniqueness

6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the presence of both bromine atoms and the chromene core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

6-bromo-N-(2-bromo-4-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2NO3/c1-9-2-4-14(13(19)6-9)20-16(21)12-8-10-7-11(18)3-5-15(10)23-17(12)22/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZZLZBCTQWREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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